molecular formula C22H24N4O2 B5518964 5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B5518964
M. Wt: 376.5 g/mol
InChI Key: OWUQFOPZFLCCHL-UHFFFAOYSA-N
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Description

5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.18992602 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound, along with similar triazole derivatives, has been synthesized using various methods, including one-pot strategies. These compounds often exhibit interesting crystal structures and molecular properties. For instance, Ahmed et al. (2016) demonstrated the synthesis and crystal structure analysis of related 1,2,3-triazoles, highlighting their stabilized molecular structures through intermolecular hydrogen bonding interactions (Ahmed et al., 2016).

Chemical Reactions and Properties

  • Triazole derivatives, including compounds structurally related to the specified chemical, have been involved in a variety of chemical reactions. For instance, Reiter et al. (1990) explored the reaction of 5-amino-1,2,4-triazoles with functionalized acetoacetic esters to yield different triazolo[1,5-a]pyrimidinones (Reiter et al., 1990).

Application in Material Science

  • Triazole compounds have been investigated for their potential in material science applications. For example, Meng et al. (1996) studied azo polymers incorporating triazole units for reversible optical storage, demonstrating the significant impact of these compounds on the properties of the polymers (Meng et al., 1996).

Antimicrobial Activities

  • Some triazole derivatives have been studied for their antimicrobial activities. Bektaş et al. (2010) synthesized and evaluated the antimicrobial activities of 1,2,4-triazole derivatives, indicating the potential biomedical applications of these compounds (Bektaş et al., 2010).

Role in Medicinal Chemistry

  • Various triazole derivatives, including those structurally similar to the specified chemical, have been explored for their medicinal properties. For instance, compounds have been synthesized for their potential anti-inflammatory activities as highlighted by Kalsi et al. (1990) (Kalsi et al., 1990).

Properties

IUPAC Name

5-methyl-2-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]-4-(2-phenylethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-17-23-26(22(28)24(17)14-12-18-8-4-2-5-9-18)16-21(27)25-15-13-20(25)19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUQFOPZFLCCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N3CCC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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